molecular formula C18H21N3O3S2 B2485894 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 851409-32-0

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2485894
CAS No.: 851409-32-0
M. Wt: 391.5
InChI Key: YXBLCMAMJQSPGW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. The structure includes a 3-ethyl-6-methyl substitution on the tetrahydrothienopyrimidinone ring, a thioether linkage, and an N-(4-methoxyphenyl)acetamide moiety.

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-4-21-17(23)16-14(9-11(2)26-16)20-18(21)25-10-15(22)19-12-5-7-13(24-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBLCMAMJQSPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide represents a novel class of thienopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties. This article aims to explore the biological activity of this specific compound through a detailed review of existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₄S
  • Molecular Weight : 373.53 g/mol

Biological Activity Overview

Thienopyrimidine derivatives are known for their broad-spectrum biological activities. The specific compound under investigation has shown promise in various studies:

  • Antimicrobial Activity :
    • Research indicates that thienopyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have been documented to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungal strains.
    • A study highlighted the potential of thienopyrimidines in combating Staphylococcus aureus and Escherichia coli , showcasing their utility in treating infections caused by these pathogens .
  • Anticancer Properties :
    • Thienopyrimidine derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cancer progression has been a focal point of research.
    • In vitro studies have indicated that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
  • CNS Activity :
    • Some thienopyrimidine derivatives exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. The mechanisms often involve modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:

  • The presence of the thieno ring system is essential for biological activity.
  • Modifications at the N-(4-methoxyphenyl)acetamide moiety can enhance potency and selectivity towards specific biological targets.
Structural FeatureEffect on Activity
Thieno ring systemEssential for antimicrobial activity
Ethyl and methyl substitutionsEnhance lipophilicity and bioavailability
Methoxy group on phenyl ringIncreases binding affinity to targets

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Antibacterial Activity :
    • A comparative analysis was conducted on various thienopyrimidine derivatives, including our compound. Results indicated that modifications led to enhanced antibacterial efficacy against resistant strains .
  • Anticancer Mechanisms :
    • A study focusing on the apoptotic pathways activated by thienopyrimidine derivatives revealed that these compounds could significantly reduce tumor size in xenograft models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations, synthesis yields, and physicochemical properties.

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Data
Target Compound Thieno[3,2-d]pyrimidinone 3-Ethyl-6-methyl; N-(4-methoxyphenyl) ~405.5* N/A N/A Hypothesized enhanced solubility due to 4-methoxy group
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide Pyrimidinone 4-Methyl; N-(2,4,6-trichlorophenyl) 378.68 >258 (dec.) 76 High melting point, indicative of crystalline stability
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone 4-Methyl; N-(2,3-dichlorophenyl) 343.24 230–232 80 Moderate lipophilicity due to dichlorophenyl group
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidinone 3-Ethyl-5,6-dimethyl; N-(4-isopropylphenyl) ~433.6* N/A N/A Increased hydrophobicity from isopropyl group
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidinone 3-(4-Methylphenyl); N-(4-trifluoromethoxyphenyl) ~482.5* N/A N/A Strong electron-withdrawing trifluoromethoxy group enhances metabolic stability

*Calculated based on molecular formulas.

Structural and Electronic Effects

  • In contrast, chlorophenyl (e.g., 2,4,6-trichloro in ) and trifluoromethoxyphenyl () groups increase lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility .
  • Core Modifications: The thieno[3,2-d]pyrimidinone core in the target compound differs from the pyrimidinone analogs (e.g., ) by incorporating a thiophene ring, which may enhance π-stacking interactions in biological systems .

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